molecular formula C16H13BrFNO B4577404 N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylacrylamide

N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylacrylamide

Cat. No.: B4577404
M. Wt: 334.18 g/mol
InChI Key: PDXBFCFXFKKPHU-PKNBQFBNSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylacrylamide, also known as BFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFA belongs to the class of acrylamide derivatives, which are widely used in medicinal chemistry for their diverse biological activities.

Scientific Research Applications

Alternatives to Methyl Bromide Treatments

Research on alternatives to methyl bromide, a broad-spectrum pesticide, has led to exploring other compounds for pest control. This is due to methyl bromide's ozone-depleting properties. Alternatives include various physical methods and chemical treatments, suggesting that compounds like "N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylacrylamide" could be investigated for their pesticidal properties or as part of integrated pest management systems (Fields & White, 2002).

Synthesis and Receptor Binding

Compounds with structures related to "this compound" have been studied for their receptor binding characteristics, particularly in the context of cocaine receptors. This suggests potential applications in neurological research or drug development (Milius et al., 1991).

Synthesis of Aryl-Substituted Ligands

The synthesis of aryl-substituted ligands, including those involving bromo and fluoro substituents, has implications for the development of new materials or catalysts. Such compounds could serve as intermediates in creating complex organometallic structures with potential applications in catalysis or materials science (Greco, Popa, & Schrock, 1998).

Fluoride Ion Sensing in Water

Compounds incorporating bromo and fluoro groups have been utilized in the development of sensors for detecting fluoride ions in water, indicating potential environmental monitoring applications. This suggests that "this compound" could be explored for its sensor capabilities, particularly in environmental science (Hirai et al., 2016).

Properties

IUPAC Name

(E)-N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO/c1-11(9-12-5-3-2-4-6-12)16(20)19-15-8-7-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXBFCFXFKKPHU-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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